4-(4-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(4-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that combines a triazole ring with quinoline and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzohydrazide with quinoline-2-carbaldehyde in the presence of a base, followed by cyclization with thiocarbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(4-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can bind to metal ions, disrupting essential biological processes. The quinoline moiety can intercalate into DNA, inhibiting replication and transcription. The methoxyphenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-one
- 4-(4-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thione
Uniqueness
4-(4-methoxyphenyl)-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring with both quinoline and methoxyphenyl groups. This structure provides a unique set of chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-23-14-9-7-13(8-10-14)22-17(20-21-18(22)24)16-11-6-12-4-2-3-5-15(12)19-16/h2-11H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJYKQMDRHBWAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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